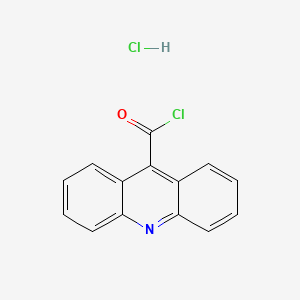

Acridine-9-carbonyl chloride hydrochloride

Vue d'ensemble

Description

Acridine-9-carbonyl chloride hydrochloride is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities

Mécanisme D'action

Target of Action

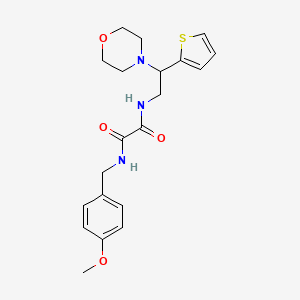

Acridine-9-carbonyl chloride hydrochloride, like other acridine derivatives, has a broad spectrum of biological activity . The primary targets of these compounds are DNA and related enzymes . The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators . They also inhibit topoisomerase or telomerase enzymes .

Mode of Action

The mode of action of this compound is primarily through DNA intercalation . The planar structure of the compound allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This interaction is fueled by charge transfer and π-stacking interactions .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of the acridine derivative can affect various biological processes involving DNA and related enzymes . This can lead to inhibition of enzymes like topoisomerases and telomerases, which play crucial roles in DNA replication and cell division .

Result of Action

The result of the action of this compound can vary depending on the specific biological context. Given its ability to interact with dna and inhibit key enzymes, it can potentially exhibit anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Acridine-9-carbonyl chloride hydrochloride are largely attributed to its semi-planar heterocyclic structure, which allows it to interact appreciably with different biomolecular targets

Cellular Effects

Acridine derivatives are known to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not explicitly defined in the available literature. Acridine derivatives are known to exert their effects at the molecular level through DNA intercalation, which can subsequently impact biological processes involving DNA and related enzymes .

Méthodes De Préparation

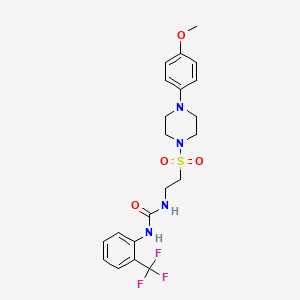

The synthesis of acridine-9-carbonyl chloride hydrochloride typically involves the chlorination of acridine-9-carboxylic acid. One common method includes the reaction of acridine-9-carboxylic acid with thionyl chloride (SOCl₂) to form acridine-9-carbonyl chloride, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Acridine-9-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

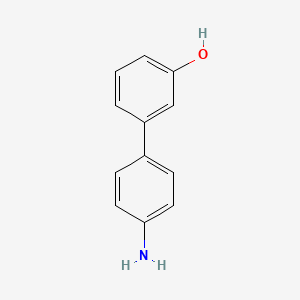

Substitution Reactions: It can react with nucleophiles such as amines to form amides.

Hydrolysis: In the presence of water, it can hydrolyze to form acridine-9-carboxylic acid.

Reduction: It can be reduced to acridine derivatives with different functional groups.

Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Acridine-9-carbonyl chloride hydrochloride has several scientific research applications:

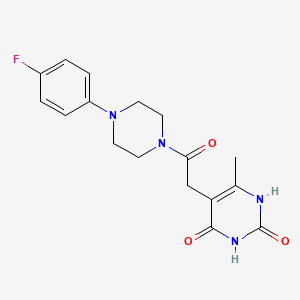

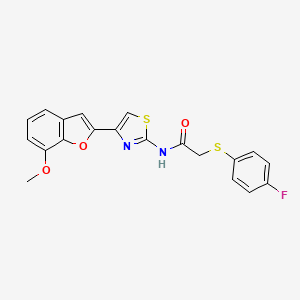

Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.

Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.

Comparaison Avec Des Composés Similaires

Acridine-9-carbonyl chloride hydrochloride can be compared with other acridine derivatives such as:

Amsacrine (m-AMSA): Another DNA intercalator used as an anticancer agent.

9-Aminoacridine: Known for its antimicrobial properties.

9-Carboxyacridine: Used as a corrosion inhibitor.

Propriétés

IUPAC Name |

acridine-9-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1-8H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKONHWWHFEDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

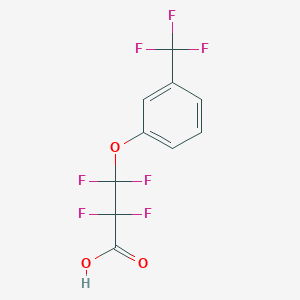

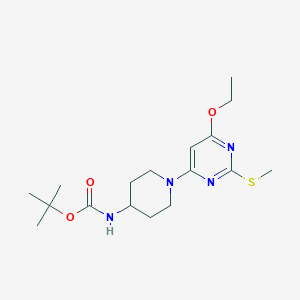

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

![N-[(4-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2868226.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2868235.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)